N-Boc-5-hydroxy-D-norvaline benzyl ester
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Overview
Description
D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester: is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a norvaline backbone, a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a phenylmethyl ester moiety. This compound is often used in peptide synthesis and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of D-Norvaline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-Norvaline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxylation: The protected D-Norvaline is then hydroxylated at the 5-position using a suitable hydroxylating agent such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Esterification: The hydroxylated product is esterified with phenylmethanol (benzyl alcohol) in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to carry out the reactions in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of the free amino acid
Scientific Research Applications
D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester: has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The Boc protecting group provides stability during chemical reactions, while the hydroxyl and ester groups facilitate interactions with biological molecules. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
- L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester
- D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, methyl ester
- D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, ethyl ester
Comparison
- L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester : This compound is the L-isomer of the given compound and may exhibit different biological activity and reactivity.
- D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, methyl ester : This compound has a methyl ester group instead of a phenylmethyl ester group, which may affect its solubility and reactivity.
- D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, ethyl ester : This compound has an ethyl ester group, which may also influence its chemical properties and applications.
The uniqueness of D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
210963-67-0 |
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Molecular Formula |
C17H25NO5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
benzyl (2R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18-14(10-7-11-19)15(20)22-12-13-8-5-4-6-9-13/h4-6,8-9,14,19H,7,10-12H2,1-3H3,(H,18,21)/t14-/m1/s1 |
InChI Key |
GUUOABUKZOMRBA-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCO)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCO)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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